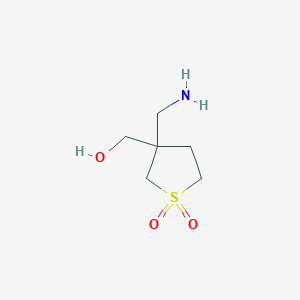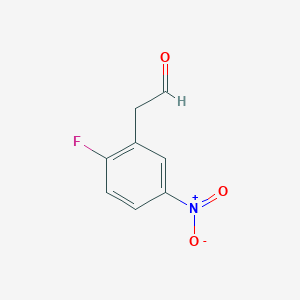
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloromethoxy, difluoro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene typically involves multiple steps. One common method includes the chloromethylation of a difluorobenzene derivative followed by nitration. The reaction conditions often require the use of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and solvents like dichloromethane (CH2Cl2) to facilitate the chloromethylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloromethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(Chloromethoxy)-2,4-difluoro-5-nitrobenzene
- 1-(Chloromethoxy)-2,5-difluoro-3-nitrobenzene
- 1-(Methoxymethoxy)-2,5-difluoro-4-nitrobenzene
Uniqueness: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both electron-withdrawing (nitro and difluoro) and electron-donating (chloromethoxy) groups creates a compound with distinct characteristics compared to its analogs .
Propriétés
Formule moléculaire |
C7H4ClF2NO3 |
|---|---|
Poids moléculaire |
223.56 g/mol |
Nom IUPAC |
1-(chloromethoxy)-2,5-difluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO3/c8-3-14-7-2-4(9)6(11(12)13)1-5(7)10/h1-2H,3H2 |
Clé InChI |
SMLOIXHEFMRHEY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)OCCl)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
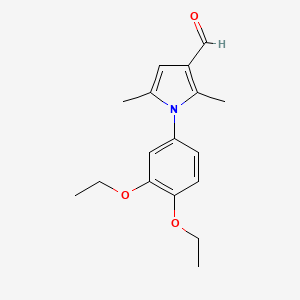
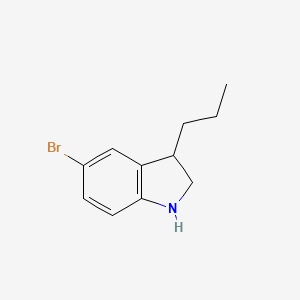
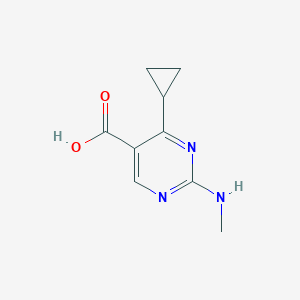
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)

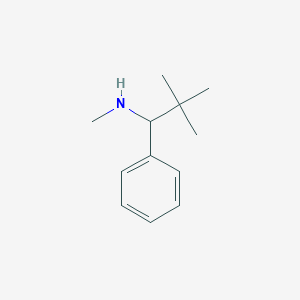
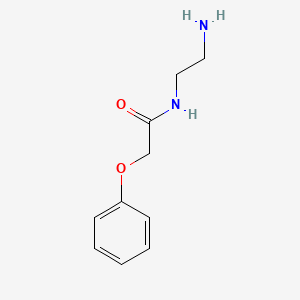
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
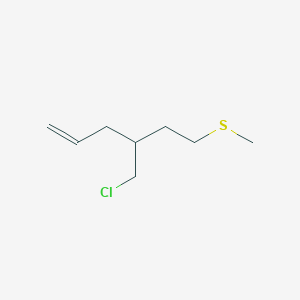
amine](/img/structure/B13183715.png)

